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Compound of Interest

Compound Name: Ethylene bromoacetate

Cat. No.: B1211380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene

glycol bis(bromoacetate), a bifunctional crosslinking agent. The following sections detail its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, along with

the experimental protocols for data acquisition. This information is crucial for the identification,

characterization, and quality control of this reagent in research and development settings.

Spectroscopic Data
The structural integrity and purity of ethylene glycol bis(bromoacetate) can be reliably assessed

using NMR and IR spectroscopy. The key quantitative data from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of ethylene

glycol bis(bromoacetate). The molecule exhibits a simple and symmetric structure, resulting in

distinct signals in its ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.41 Singlet 4H -O-CH₂-CH₂-O-

3.86 Singlet 4H Br-CH₂-C(O)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Unfortunately, a publicly available ¹³C NMR spectrum for ethylene glycol bis(bromoacetate)

could not be located in the reviewed literature. However, based on the structure, two distinct

signals are expected: one for the carbonyl carbon of the acetate groups and another for the

methylene carbons of the ethylene glycol backbone.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of ethylene glycol bis(bromoacetate) is characterized by strong absorption

bands corresponding to the carbonyl and ether linkages.

Table 2: IR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)

Wavenumber (cm⁻¹) Intensity Assignment

2962 Weak C-H stretch

1741 Very Strong C=O (ester) stretch

1406 Medium CH₂ bend

1279 Strong C-O (ester) stretch

1165 Strong C-O-C (ether) stretch

1111 Strong C-O-C (ether) stretch

1056 Medium C-C stretch

971 Weak CH₂ rock

555 Weak C-Br stretch
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Sample preparation: KBr pellet

Experimental Protocols
The following sections outline the general procedures for acquiring NMR and IR spectra of

liquid ester compounds like ethylene glycol bis(bromoacetate).

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of ethylene glycol bis(bromoacetate).

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H (and ¹³C if desired).

Temperature: 298 K.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of ethylene glycol bis(bromoacetate) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Acquisition and Processing:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

ethylene glycol bis(bromoacetate).
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Workflow for Spectroscopic Analysis of Ethylene Glycol Bis(bromoacetate)
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To cite this document: BenchChem. [Spectroscopic Profile of Ethylene Glycol
Bis(bromoacetate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211380#spectroscopic-data-of-ethylene-glycol-bis-
bromoacetate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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